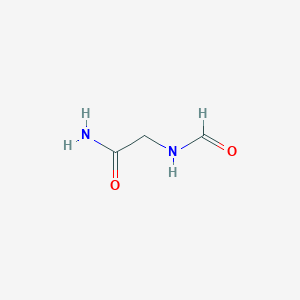
2-Formamidoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamidoacetamide: is an organic compound with the molecular formula C₃H₆N₂O₂ It is a derivative of formamide and glycinamide, featuring both an amide and a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing 2-Formamidoacetamide involves the direct amidation of glycinamide with formic acid. This reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity.
Cyanoacetylation: Another method involves the cyanoacetylation of amines, where glycinamide is treated with formic acid under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation processes, utilizing advanced catalytic systems to optimize yield and reduce production costs. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Formamidoacetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: This compound can participate in substitution reactions, where the amide or formamide group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various substituted amides, oxidized derivatives, and reduced amide compounds.
Scientific Research Applications
Chemistry: 2-Formamidoacetamide is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: In biological research, this compound is explored for its potential as a nitrogen source in biotechnological processes. It supports the growth and production of various biomolecules, making it valuable in metabolic engineering and fermentation processes .
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including potential anti-inflammatory and anti-cancer activities. Its role in drug discovery and development is an area of active research.
Industry: this compound is utilized in the production of polymers and resins, where it acts as a precursor for various industrial chemicals. Its stability and reactivity make it suitable for large-scale industrial applications.
Mechanism of Action
The mechanism of action of 2-Formamidoacetamide involves its interaction with specific molecular targets, primarily through its amide and formamide functional groups. These interactions can lead to the modulation of biochemical pathways, influencing various cellular processes. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential effects in biological systems .
Comparison with Similar Compounds
Formamide: A simpler amide with a single formyl group, used in various industrial applications.
Glycinamide: A derivative of glycine, used in peptide synthesis and as a biochemical reagent.
N-Formylglycinamide: A closely related compound with similar functional groups, used in organic synthesis.
Uniqueness: 2-Formamidoacetamide stands out due to its dual functional groups, which provide unique reactivity and versatility in chemical reactions. Its ability to participate in both amidation and formylation reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
4238-57-7 |
|---|---|
Molecular Formula |
C3H6N2O2 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2-formamidoacetamide |
InChI |
InChI=1S/C3H6N2O2/c4-3(7)1-5-2-6/h2H,1H2,(H2,4,7)(H,5,6) |
InChI Key |
XDASXSONAZHGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















